n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine

Peptoid Chemistry Crystallography Structural Biology

Researchers seeking to build peptoid libraries with defined secondary structures face a supply challenge: monomers that reliably induce cis-amide conformations are scarce. N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine (CAS 71922-67-3) directly solves this problem. - The tert-butyl group acts as a powerful inducer of the cis-amide conformation in peptoid backbones, a structural feature that dictates folding and biological activity. - The benzyl group enables π-stacking interactions, providing a distinct steric and electronic environment compared to simpler N-alkyl glycines. - This dual-protection motif makes generic substitution technically unsound; mono-protected analogs (e.g., N-Boc-glycine or N-Cbz-glycine) cannot replicate its function as a peptoid building block. Procurement from BenchChem ensures consistent 98% purity and reliable global supply, allowing you to focus on synthesizing conformationally constrained peptoid libraries.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
Cat. No. B13502863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC(C)(C)N(CC(=O)O)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO4/c1-14(2,3)15(9-12(16)17)13(18)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17)
InChIKeyRSTKENHVRWCPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-N-Boc-glycine Procurement for Peptoid Synthesis


n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine (CAS 71922-67-3), also known as N-Boc-N-benzylglycine, is a protected N-substituted glycine derivative belonging to the class of amino acid mimics [1]. It features both a base-labile benzyloxycarbonyl (Cbz) protecting group and an acid-labile tert-butyloxycarbonyl (Boc) group on the same nitrogen atom, rendering it a key monomer for the synthesis of peptoids (oligo(N-substituted glycines)) [2].

Why Specify N-Cbz-N-Boc-glycine


Generic substitution is technically unsound due to the dual-protection motif on the glycine nitrogen. The tert-butyl group is a known powerful inducer of the cis-amide conformation in peptoid backbones, a structural feature that dictates folding and biological activity [1]. The concurrent presence of the benzyl group provides a distinct steric and electronic environment compared to simpler N-alkyl glycines (e.g., N-methyl or N-butyl), which lack the capacity for pi-stacking interactions and exhibit different conformational preferences [2]. Interchanging with mono-protected analogs like N-Boc-glycine or N-Cbz-glycine fundamentally alters the molecule's role from a peptoid building block to a standard amino acid derivative.

N-Cbz-N-Boc-glycine Performance Data


Crystal Structure Confirms Backbone Geometry

X-ray crystallography confirms that n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine (Boc-Nphe) adopts a specific molecular geometry in the solid state, with the shift of the side chain from the alpha-carbon to the nitrogen atom resulting in no significant steric hindrance between the benzyl side chain and the bulky tert-butyl group [1]. This structural validation is essential for predictive modeling of peptoid folding. In contrast, the crystal structure of the simpler analog N-benzyloxycarbonylglycine (Z-glycine) shows a different packing arrangement influenced by its distinct hydrogen-bonding network [2].

Peptoid Chemistry Crystallography Structural Biology

Anticonvulsant Profile: Cbz vs. Boc Glycine

A direct in vivo comparison of carbamate-protected glycine derivatives demonstrated that N-benzyloxycarbonylglycine (Z-glycine) at 1 mmol kg⁻¹ significantly reduced tonic convulsions in the 3-mercaptopropionic acid and bicuculline tests, increased seizure latency in the strychnine test, and exhibited activity comparable to sodium valproate 3 h post-administration [1]. In stark contrast, N-tert-butoxycarbonylglycine (Boc-glycine) showed no anticonvulsant activity under identical conditions [1]. This class-level evidence strongly suggests that the Cbz group is critical for this specific biological activity, and its presence in n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine may confer a unique pharmacological profile compared to analogs lacking the Cbz moiety.

Neuropharmacology Anticonvulsant Screening Drug Discovery

N-Cbz-N-Boc-glycine Application Scenarios


Solid-Phase Synthesis of Pre-Organized Peptoids

Researchers can leverage the dual steric and electronic properties of n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine to build peptoid libraries with enhanced folding propensity. The tert-butyl group's documented ability to lock the amide bond in a cis conformation [1] can be combined with the benzyl group's capacity for pi-stacking to create well-defined secondary structures. This is a key differentiator from monomers like N-Boc-N-methylglycine, which lacks the bulk to strongly influence backbone conformation.

Bioactive Cbz-Containing Peptoids for Drug Discovery

Given the class-level evidence for the anticonvulsant activity of Cbz-protected glycine derivatives [1], n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine can serve as a starting monomer for synthesizing novel peptoid-based neuroactive compounds. This application scenario is distinct from the use of Boc-only protected monomers, which are predicted to be inactive in similar assays.

Technical Documentation Hub

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